Phenol, dimethoxy(2-propenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
110162-33-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,4-dimethoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
SUDSRFZXMQQZOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)CC=C)OC |
Origin of Product |
United States |
Contextual Significance Within Phenolic Compound Classes
Phenol (B47542), dimethoxy(2-propenyl)- belongs to the broad class of naturally occurring organic compounds known as phenylpropanoids. nih.govhmdb.ca Phenylpropanoids are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail. This structural motif originates from the amino acid phenylalanine via the shikimate pathway in plants. nih.gov
These compounds are a significant subclass of phenolics, which are secondary metabolites in plants with diverse functions, including defense against herbivores and pathogens, and attracting pollinators through floral fragrances. nih.govletstalkacademy.com Specifically, "Phenol, dimethoxy(2-propenyl)-" is often identified as methyleugenol (4-allyl-1,2-dimethoxybenzene) or one of its isomers, such as 4-allyl-2,6-dimethoxyphenol. nih.govnist.gov These compounds are found in the essential oils of numerous plants, including basil, nutmeg, and cloves. xiahepublishing.comchemicalbook.com Their presence in these plants contributes to their characteristic aromas and biological activities. chemicalbook.com
The significance of these compounds extends to various applications. They are utilized as flavoring agents in food products like baked goods, chewing gum, and ice cream, and as fragrance components in perfumes and personal care products. chemicalbook.com Furthermore, their biological activities, including antioxidant and antimicrobial properties, have made them a subject of interest in medicinal chemistry and pharmacology. xiahepublishing.comsmolecule.com
Historical Perspective of Research and Emerging Areas
The study of compounds under the umbrella of "Phenol, dimethoxy(2-propenyl)-" has a history rooted in the exploration of natural products. One of the earliest significant observations dates back nearly a century, with the discovery of the strong attraction of certain fruit flies to the scent of plants containing these compounds. oup.com This initial entomological interest led to the identification of methyleugenol as a powerful attractant for the oriental fruit fly, Bactrocera dorsalis. oup.com
Historically, research focused on the occurrence, distribution, and role of these compounds in nature, particularly their function as insect attractants and their contribution to the scent of essential oils. nih.govoup.com Synthetic versions of these compounds have been used extensively in fruit fly surveys and quarantine detection programs. oup.com
Emerging areas of research have expanded to investigate the broader biological effects of these phenolic compounds. xiahepublishing.com Current studies are exploring their potential therapeutic applications, including their antioxidant and neuroprotective properties. xiahepublishing.com For instance, research has investigated the potential of methyleugenol to inhibit oxidative stress and its possible role in mitigating conditions like Alzheimer's disease. xiahepublishing.com There is also growing interest in their gastroprotective effects and their mechanisms of action at a molecular level. mdpi.com However, it is important to note that regulatory bodies have also scrutinized some of these compounds, like methyleugenol, due to toxicological concerns. who.inttaylorandfrancis.com
Structural Elucidation and Isomeric Considerations
Distribution and Identification in Botanical Sources
This compound is found in a range of medicinal and aromatic plants, where it contributes to their characteristic scents and biological activities.
Occurrence in Medicinal and Aromatic Plant Species
Phenol, 2,6-dimethoxy-4-(2-propenyl)- has been identified in several plant species, often as a component of their essential oils. For instance, it is reported to be found in nutmeg. lookchem.comthegoodscentscompany.com Studies have also detected its presence in the ethanolic petiole extract of Alocasia longiloba Miq, a plant used in traditional medicine. semanticscholar.org Furthermore, GC-MS analysis has confirmed its existence in extracts from the medicinal orchid Dendrobium amoenum and Dendrobium moniliforme. nih.govspringermedizin.denih.gov It has also been identified in a polyherbal extract containing Citrullus colocynthis, Curcuma longa, and Myristica fragrans. mdpi.com The compound is also a known component of wood smoke. wikipedia.org
Table 1: Occurrence of Phenol, dimethoxy(2-propenyl)- in Various Plant Species
| Plant Species | Part of Plant | Reference |
|---|---|---|
| Myristica fragrans (Nutmeg) | Seed | lookchem.comthegoodscentscompany.com |
| Alocasia longiloba Miq | Petiole | semanticscholar.org |
| Dendrobium amoenum | Protocorm | nih.govnih.gov |
| Dendrobium moniliforme | --- | springermedizin.denih.gov |
The biosynthesis of this and related phenylpropenes, such as eugenol (B1671780) and methyleugenol, originates from the shikimic acid pathway. oup.com The process begins with the amino acid L-tyrosine, which is converted through several enzymatic steps to coniferyl alcohol. wikipedia.org In the biosynthesis of methyleugenol, coniferyl alcohol is a key intermediate. mdpi.com It is first converted to coniferyl acetate, which is then transformed into eugenol by eugenol synthase. wikipedia.orgmdpi.com Finally, eugenol is methylated by eugenol O-methyltransferase (EOMT) to produce methyleugenol. oup.commdpi.comnih.gov The biosynthesis of Phenol, 2,6-dimethoxy-4-(2-propenyl)- follows a similar pathway, involving methylation of precursor molecules.
Ecological Roles in Plant Physiology and Defense Mechanisms
Phenolic compounds in plants, including phenylpropenes like eugenol and its derivatives, play crucial roles in plant defense and physiology. researchgate.net They can act as attractants for pollinators, such as in the case of eugenol attracting certain species of orchid bees. wikipedia.org Additionally, these compounds often possess antimicrobial and antioxidant properties, which help protect the plant from pathogens and environmental stressors. mdpi.com The presence of such compounds in seed coats can contribute to the persistence of seeds in the soil by providing chemical defense against microbial attack. researchgate.net
Derivation from Lignin (B12514952) Degradation and Biomass Conversion Processes
Phenol, 2,6-dimethoxy-4-(2-propenyl)- is a significant product derived from the thermal decomposition of lignin, a complex polymer abundant in plant cell walls.
Identification in Lignin Pyrolysis Products
Lignin is composed of three primary monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols. The thermal decomposition of the sinapyl alcohol component of lignin specifically gives rise to syringol (2,6-dimethoxyphenol) and its derivatives, including Phenol, 2,6-dimethoxy-4-(2-propenyl)-. wikipedia.orgmdpi.com Fast pyrolysis of various types of lignin, such as those isolated from hardwood, softwood, and agricultural residues like corncob and sugarcane bagasse, consistently yields this compound. mdpi.comnstda.or.thmdpi.comresearchgate.net For example, the fast pyrolysis of birch lignin, a hardwood, produces syringol-type compounds, with Phenol, 2,6-dimethoxy-4-(2-propenyl)- being a notable product. mdpi.comresearchgate.net Similarly, it has been identified in the pyrolysis products of Alcell mild acidolysis lignin, where it was the dominant product. ncsu.edu
Detection in Thermally Processed Biomass Residues
Beyond isolated lignin, Phenol, 2,6-dimethoxy-4-(2-propenyl)- is also detected in the bio-oil produced from the pyrolysis of various biomass residues. This includes forest biomass residues and the roots of Cinnamomum camphora. jees.inscientific.netnih.gov For instance, it has been identified in the bio-oil from the pyrolysis of Shimbal, Cokad, and Cheed biomass. jees.in It has also been found in the pyrolysis products of palm kernel shells and blueberry waste. undip.ac.idrsc.org The yield and composition of phenolic compounds, including Phenol, 2,6-dimethoxy-4-(2-propenyl)-, are influenced by the pyrolysis temperature, with higher temperatures often leading to increased fragmentation and the formation of a variety of phenolic structures. mdpi.comacs.org
Table 2: Detection of Phenol, dimethoxy(2-propenyl)- in Pyrolysis of Lignin and Biomass
| Source Material | Process | Key Finding | Reference |
|---|---|---|---|
| Birch Lignin (Hardwood) | Fast Pyrolysis | Major syringol-type product | mdpi.comresearchgate.net |
| Alcell Mild Acidolysis Lignin | Fast Pyrolysis | Dominant phenolic product | ncsu.edu |
| Corn Stover Lignin | Pyrolysis | Identified as a pyrolysis product | mdpi.com |
| Kraft Lignin | Pyrolysis | Identified in pyrolysis vapors | acs.org |
| Forest Biomass Residues | Pyrolysis | Found in resulting bio-oil | jees.in |
| Cinnamomum camphora Root | Pyrolysis | Identified as a bioactive component | scientific.netnih.gov |
| Palm Kernel Shell | Pyrolysis | Detected in released chemicals | undip.ac.id |
Analytical Detection in Natural Product Extracts and Complex Matrices
The identification and quantification of Phenol, 2,6-dimethoxy-4-(2-propenyl)- in complex mixtures such as natural product extracts and pyrolysis oils are primarily achieved through chromatographic techniques coupled with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds, making it ideal for detecting Phenol, 2,6-dimethoxy-4-(2-propenyl)- in essential oils and pyrolysis products. semanticscholar.orgmdpi.comscientific.netpharmacyjournal.info In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database. pharmacyjournal.info Pyrolysis-GC/MS (Py-GC/MS) is a specific application where the pyrolysis of a solid sample is directly coupled to the GC-MS system, allowing for the analysis of the degradation products. mdpi.comscientific.net
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of compounds in liquid mixtures. rsc.orgsielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, can be used to separate Phenol, 2,6-dimethoxy-4-(2-propenyl)- from other components in an extract. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid, such as phosphoric or formic acid, to improve peak shape. sielc.com Detection can be achieved using a UV-Vis detector or by coupling the HPLC to a mass spectrometer (LC-MS) for more definitive identification. rsc.org
Chemical Synthesis Approaches
The chemical synthesis of eugenol and its derivatives often involves strategies to construct the phenolic scaffold and stereoselectively introduce the olefinic side chain. These methods are crucial for producing eugenol analogs with tailored properties.
Alkylation and Reduction Strategies for Phenolic Scaffolds
Alkylation of the phenolic hydroxyl group in eugenol is a common strategy to create diverse derivatives. researchgate.netnih.gov For instance, O-alkylation of eugenol with various alkyl halides can be achieved to synthesize a range of ethers. mdpi.com One specific example is the reaction of eugenol with 3-bromopropan-1-ol using cesium carbonate as a base in acetonitrile to yield 1-(4-allyl-2-methoxyphenoxy)propan-1-ol. mdpi.com The resulting alcohol can be further modified, for example, through esterification. mdpi.com
Reduction reactions are also employed in the synthesis of eugenol derivatives. For example, the ozonolysis of the double bond in eugenol, followed by an in-situ reduction of the resulting ozonide with a hydride source, can produce the corresponding alcohol. scielo.brscielo.br This two-pot, four-step synthesis from eugenol can yield (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-enol. scielo.brscielo.br
A notable application of these strategies is in the total synthesis of other natural products. For example, the synthesis of carinatol, a neolignan, begins with the protection of the phenolic hydroxyl of eugenol, followed by a series of reactions including heteroatom-directed ortho-metalation-alkylation and lateral metalation-methylation. scielo.br
Stereoselective Synthesis of Olefinic Side Chains
The olefinic side chain of eugenol is a key feature for its chemical reactivity and can be modified through various stereoselective reactions. Olefin cross-metathesis has emerged as a powerful tool for the functionalization of eugenol. mdpi.com This reaction allows for the introduction of various functional groups onto the allyl side chain with high (E)-stereoselectivity. mdpi.com For instance, the cross-metathesis of dehydrodieugenol (B1670544), a dimer of eugenol, with methyl acrylate (B77674) using a ruthenium catalyst results in the formation of a new carbon-carbon double bond with a coupling constant indicative of an (E)-configuration. mdpi.com
Table 1: Examples of Olefin Cross-Metathesis Reactions with Eugenol Derivatives
| Starting Material | Olefin Partner | Catalyst | Product | Stereoselectivity | Reference |
| Dehydrodieugenol | Methyl Acrylate | Ruthenium-based | (E)-selective product | High | mdpi.com |
| Eugenol | Various Alkenes | Ruthenium-based | Functionalized Eugenol Derivatives | Favorable | mdpi.com |
The synthesis of specific eugenol-derived structures, such as the side chain of melosatin A, has been achieved through olefin cross-metathesis with 4-phenyl-1-butene, followed by the simultaneous reduction of the olefin and a nitro group. acs.org
Enzymatic Biotransformations and Oxidative Coupling Reactions
Enzymatic methods offer a green and selective alternative to traditional chemical synthesis for modifying eugenol. Laccases and other oxidoreductases are particularly effective in catalyzing the dimerization, oligomerization, and other transformations of eugenol.
Laccase-Mediated Dimerization and Oligomerization
Laccases are copper-containing enzymes that can catalyze the oxidation of phenolic compounds, leading to the formation of phenoxy radicals. researchgate.netnih.gov These radicals can then undergo coupling reactions to form dimers and oligomers. nih.gov The laccase-mediated dimerization of eugenol has been shown to produce dehydrodieugenol with high yields, often between 87% and 96%. researchgate.netnih.govresearchgate.net This process can be performed selectively and under mild conditions, making it an attractive method for synthesizing symmetrical bio-based aromatic monomers. researchgate.net The reaction parameters, such as enzyme loading, solvent, and the presence of oxygen, can be optimized to improve the conversion and yield. researchgate.net
Table 2: Laccase-Mediated Dimerization of Phenolic Compounds
| Substrate | Enzyme | Yield (%) | Reference |
| Eugenol | Laccase | 87-96 | researchgate.netnih.govresearchgate.net |
| Vanillin (B372448) | Laccase | 87-96 | researchgate.net |
| Acetovanillone | Laccase | 87-96 | researchgate.net |
| Methyl vanillate | Laccase | 87-96 | researchgate.net |
The dimerization of eugenol can also be achieved using other enzymatic systems, such as horseradish peroxidase with hydrogen peroxide, although the yields may be lower compared to laccase-catalyzed reactions. nih.gov
Pathways for Biocatalytic Modifications
Beyond dimerization, enzymes can catalyze a variety of modifications to the eugenol structure. A notable example is the biocatalytic conversion of eugenol to vanillin. acib.at A two-step enzymatic cascade has been developed that transforms eugenol into vanillin using only molecular oxygen as the oxidant. acib.at This artificial pathway combines enzymes from different microorganisms and is performed under ambient conditions, offering a sustainable route to "natural" vanillin. acib.atresearchgate.net
Eugenol oxidase (EUGO) is a key enzyme in some of these biocatalytic pathways. researchgate.net It can catalyze the oxidation of various phenolic compounds, including the dehydrogenation of phenolic ketones and the selective oxidation of secondary alcohols. researchgate.net For instance, EUGO from Rhodococcus jostii RHA1 can convert a range of phenolic substrates. researchgate.net The biotransformation of eugenol can also lead to the formation of other valuable compounds through hydroxylation of the propenyl side chain, followed by oxidation to either an α,β-unsaturated carbonyl compound or a benzaldehyde (B42025) derivative via oxidative cleavage. researchgate.net
Derivatization Strategies for Structure-Activity Relationship Studies
The synthesis of eugenol derivatives is a crucial strategy for conducting structure-activity relationship (SAR) studies. researchgate.netmdpi.com By systematically modifying the chemical structure of eugenol, researchers can investigate how these changes affect its biological activities and identify the key structural features responsible for its effects. nih.govscispace.com
Derivatization often targets the phenolic hydroxyl group, the aromatic ring, and the allyl side chain. researchgate.net For example, acetylation of the hydroxyl group has been shown to enhance the mosquitocidal activity of eugenol against Aedes aegypti larvae. nih.gov Similarly, the synthesis of various eugenol esters and ethers has been explored to modulate their antifungal and antioxidant properties. nih.govmdpi.com
Studies have shown that modifications to the phenolic hydroxyl group can significantly impact the antioxidant activity of eugenol derivatives. researchgate.net While the free hydroxyl group is often considered important for radical scavenging, some studies have found that alkyl and aryl ether derivatives of eugenol can still exhibit significant antioxidant effects by reducing lipid peroxidation and protein oxidative damage. researchgate.netscielo.br
The synthesis of hybrid molecules incorporating the eugenol scaffold with other bioactive pharmacophores, such as chalcones and triazoles, is another approach to developing new compounds with potentially enhanced or novel biological activities. nih.gov These SAR studies are essential for the rational design of new eugenol-based compounds with improved efficacy and specific applications. mdpi.com
Exploration of Biological Activities and Molecular Mechanisms of Phenol, Dimethoxy 2 Propenyl
Antioxidant and Free Radical Scavenging Capabilities
Eugenol (B1671780) exhibits potent antioxidant properties, which are attributed to its ability to neutralize reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause cellular damage and contribute to various diseases when produced in excess. nih.gov The antioxidant defense mechanisms of eugenol involve accelerating the neutralization of free radicals, donating electrons to reduce free radicals, and binding to oxidant metal ions. researchgate.net
Several in vitro assays are employed to evaluate the antioxidant potential of Phenol (B47542), dimethoxy(2-propenyl)-. These methods assess the compound's ability to scavenge various free radicals and reduce oxidizing agents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.net Studies have shown that eugenol effectively scavenges the DPPH radical in a concentration-dependent manner. nih.gov For instance, one study reported an EC50 value (the concentration required to scavenge 50% of DPPH radicals) of 22.6 μg/mL for eugenol. nih.gov Another study found that clove essential oil, with a high eugenol content, exhibited strong DPPH radical scavenging activity, with an IC50 level of 2.16 ± 0.11 μg/mL. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reducing power of eugenol, as determined by this assay, was found to be 11.2 mmol Fe(II)/g. researchgate.net This indicates its potential to act as a reducing agent and donate electrons to neutralize free radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The scavenging of the ABTS radical by eugenol is also concentration-dependent. nih.gov One study reported an EC50 value of 146.5 μg/mL for eugenol in scavenging ABTS cation radicals. nih.gov The antioxidant activity in this assay is attributed to its ability to donate hydrogen atoms and electrons. nih.gov
Table 1: In Vitro Antioxidant Activity of Phenol, dimethoxy(2-propenyl)- (Eugenol)
This table summarizes the results from various in vitro assays used to assess the antioxidant potential of Eugenol.
| Assay | Parameter | Result | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | EC50 | 22.6 μg/mL | nih.gov |
| DPPH Radical Scavenging (in Clove Oil) | IC50 | 2.16 ± 0.11 μg/mL | nih.gov |
| FRAP | Reducing Power | 11.2 mmol Fe(II)/g | researchgate.net |
| ABTS Radical Scavenging | EC50 | 146.5 μg/mL | nih.gov |
The primary mechanism by which Phenol, dimethoxy(2-propenyl)- neutralizes free radicals is through the donation of a hydrogen atom from its phenolic hydroxyl group. researchgate.net This process results in the formation of a stable phenoxyl radical, which does not readily participate in further oxidative reactions. researchgate.net The antioxidant activity is mediated through the direct trapping of free radicals via the transfer of hydrogen or electrons. nih.gov By neutralizing these unstable molecules, eugenol helps protect cells from oxidative damage, a contributing factor in various diseases and the aging process. patsnap.com
Upon donating a hydrogen atom to a free radical, eugenol is converted into a phenoxyl radical. The stability of this radical is crucial to its antioxidant efficacy. The structure of eugenol, with its methoxy (B1213986) group and allyl side chain, allows for the delocalization of the unpaired electron across the aromatic ring, thereby stabilizing the phenoxyl radical. researchgate.net This stability prevents the propagation of the radical chain reaction, effectively terminating the oxidative process. jst.go.jp The formed phenoxy radical can also donate a second hydrogen atom, with the electron delocalization into the para-substituted group, or it can dimerize with another phenoxy radical to form a stable, non-radical product. nih.gov
Anti-inflammatory Modulatory Effects
Phenol, dimethoxy(2-propenyl)- has demonstrated significant anti-inflammatory properties in various experimental models. mdpi.com It can inhibit or modulate the inflammatory response, which is a complex biological process involved in defending the body against insults like infection and injury. nih.gov
A key mechanism of eugenol's anti-inflammatory action is its ability to suppress the expression and activity of pro-inflammatory enzymes, particularly cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com
In a study using lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, eugenol was found to significantly inhibit the production of prostaglandin (B15479496) E2 (PGE2) with an IC50 of 0.37 microM. nih.gov Furthermore, it suppressed the expression of the COX-2 gene in these cells. nih.gov By inhibiting COX-2, eugenol reduces the production of prostaglandins, thereby mitigating the inflammatory response. patsnap.com Pretreatment with eugenol has been shown to inhibit the expression of inflammatory markers such as iNOS and COX-2 in male Swiss albino mice. nih.gov
Table 2: Effect of Phenol, dimethoxy(2-propenyl)- (Eugenol) on Pro-inflammatory Markers
This table highlights the inhibitory effects of Eugenol on key pro-inflammatory enzymes and mediators.
| Target | Effect | Model System | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Suppressed gene expression | LPS-stimulated mouse macrophage RAW264.7 cells | nih.gov |
| Prostaglandin E2 (PGE2) | Inhibited production (IC50 = 0.37 microM) | LPS-stimulated mouse macrophage RAW264.7 cells | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibited expression | Male Swiss albino mice | nih.gov |
The anti-inflammatory effects of Phenol, dimethoxy(2-propenyl)- are also mediated through its modulation of various cellular signaling pathways involved in inflammation. nih.gov One of the most important is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov
Studies have shown that eugenol can inhibit the activation of NF-κB. mdpi.com In a model of SARS-CoV-2 infection in human lung cells, eugenol reduced NF-κB activation and the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. mdpi.com By inhibiting the NF-κB pathway, eugenol can effectively downregulate the production of a wide range of inflammatory mediators. mdpi.com
Antimicrobial Properties Against Microbial Pathogens
The antimicrobial potential of "Phenol, dimethoxy(2-propenyl)-" and its related compounds, such as eugenol and its derivatives, has been a subject of investigation against a range of microbial pathogens.
Research has demonstrated that eugenol, a structurally similar compound to "Phenol, dimethoxy(2-propenyl)-", exhibits significant antibacterial activity. Eugenol has shown a noteworthy inhibitory effect against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 0.125 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.250 μg/mL. The mechanism of action is believed to involve the disruption of the bacterial cell membrane's permeability, leading to the leakage of intracellular components.
Against Staphylococcus aureus, eugenol has also demonstrated antibacterial properties. In one study, epoxide-eugenol, a derivative, was found to be more effective than eugenol itself, with a MIC of 57 µg/mL and an MBC of 115 µg/mL, compared to eugenol's MIC and MBC of 115 µg/mL and 230 µg/mL, respectively core.ac.uk. Another study reported MIC values for eugenol against S. aureus in the range of 0.5–2.0 µg/mL nih.gov.
Essential oil containing eugenol methyl ether as its major component has been found to be effective against Bacillus subtilis. This suggests that the dimethoxy-propenyl-phenol structure may contribute to antibacterial activity against this Gram-positive bacterium. One study confirmed the efficacy of eugenol against B. subtilis, with a reported MIC of 0.1 mg/mL and an MBC of 0.3 mg/mL nih.gov.
Table 1: Antibacterial Efficacy of Eugenol and its Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Eugenol | E. coli | 0.125 | 0.250 | encyclopedia.pubnih.gov |
| Eugenol | S. aureus | 115 | 230 | core.ac.uk |
| Epoxide-Eugenol | S. aureus | 57 | 115 | core.ac.uk |
| Eugenol | B. subtilis | 100 | 300 | nih.gov |
The antifungal properties of eugenol and its derivatives have been documented against various fungal species. For instance, eugenol has shown inhibitory effects on the mycelial growth of Botrytis cinerea, a common plant pathogen nih.gov. A study comparing eugenol and methyl eugenol found they possess similar antifungal activity against seven different fungal species at a concentration of 2.0 mM nih.gov. Furthermore, eugenol demonstrated complete growth inhibition of Aspergillus ochraceus and Aspergillus niger at concentrations ranging from 400 to 600 µg/mL mdpi.com.
In terms of antiviral activity, eugenol has been investigated for its effects against several viruses. Clinical and experimental evidence suggests that eugenol can exhibit inhibitory effects against a variety of pathogenic viruses by potentially interacting directly with viral structures to prevent invasion nih.gov. One study examined the antiviral activity of eugenol against Herpes Simplex Virus type 1 (HSV-1), though the effect was not found to be statistically significant apitherapy.com. However, other research indicates that eugenol has shown antiviral action against viruses such as Ebola and influenza A virus nih.gov. A review of the antiviral properties of eugenol suggests that its mechanisms may be linked to cellular autophagy and the regulation of inflammatory pathways nih.govbohrium.com.
Enzymatic and Cellular Inhibition Studies
"Phenol, dimethoxy(2-propenyl)-" and its analogs have been evaluated for their potential to inhibit various enzymes and cellular processes, including those involved in metabolic diseases and cancer.
Eugenol has been identified as an inhibitor of key carbohydrate-metabolizing enzymes. In one study, eugenol was found to inhibit pancreatic α-amylase with an IC50 value of 62.53 µg/mL. The same study did not report on α-glucosidase inhibition by eugenol. Another investigation reported that eugenol inhibited yeast α-glucosidase in a concentration-dependent manner, with an IC50 value of approximately 5 mM, exhibiting a mixed type of inhibition.
Table 2: Inhibition of Glycosidase Enzymes by Eugenol
| Enzyme | Compound | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| α-Amylase | Eugenol | 62.53 µg/mL | Not Reported | |
| α-Glucosidase (yeast) | Eugenol | ~5 mM | Mixed |
The inhibitory effect of eugenol on xanthine (B1682287) oxidase (XO), an enzyme involved in the production of uric acid, has been investigated. One study demonstrated that eugenol inhibited XO activity by 85% at a concentration of 10 µM. This inhibitory effect was noted to be approximately five times higher than that of allopurinol, a standard XO inhibitor nih.gov. This suggests a potential role for eugenol and its derivatives in modulating xanthine oxidase activity.
The cytotoxic and antiproliferative effects of "Phenol, dimethoxy(2-propenyl)-" and related compounds have been explored in cancer cell lines. A phenol-rich fraction containing 2,6-dimethoxy-4-(2-propenyl)-phenol was found to reduce the growth of HeLa cells by 50% at a concentration of 67.03 μg/ml nih.gov. Another structurally related compound, methyl eugenol, in combination with myricetin, was shown to enhance the inhibition of cancer cell growth in HeLa cells by inducing apoptosis and cell cycle arrest xiahepublishing.com.
While direct studies on the U251 cell line for "Phenol, dimethoxy(2-propenyl)-" were not identified, the aforementioned phenol-rich fraction containing 2,6-dimethoxy-4-(2-propenyl)-phenol did show a 50% reduction in the growth of U2OS cells at a concentration of 207.40 μg/ml, indicating a broader potential for cytotoxic activity against various cancer cell lines nih.gov.
Table 3: In Vitro Cancer Cell Growth Inhibition
| Compound/Fraction | Cell Line | Effect | Concentration for 50% Growth Reduction (IC50) | Reference |
|---|---|---|---|---|
| Phenol-rich fraction containing 2,6-dimethoxy-4-(2-propenyl)-phenol | HeLa | Growth reduction | 67.03 µg/mL | nih.gov |
| Phenol-rich fraction containing 2,6-dimethoxy-4-(2-propenyl)-phenol | U2OS | Growth reduction | 207.40 µg/mL | nih.gov |
| Methyl Eugenol (in combination with myricetin) | HeLa | Enhanced growth inhibition, apoptosis, and cell cycle arrest | Not specified | xiahepublishing.com |
Structure Activity Relationship Sar Elucidation and Computational Investigations of Phenol, Dimethoxy 2 Propenyl
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in understanding how the structural features of a molecule like Phenol (B47542), dimethoxy(2-propenyl)-, and its analogs, influence their biological activities.
Correlation of Molecular Descriptors with Biological Outcomes
QSAR models have successfully established correlations between various molecular descriptors of eugenol (B1671780) derivatives and their biological activities, such as antioxidant and antimicrobial effects. tiikmpublishing.comwalisongo.ac.idwalisongo.ac.id These computational models use descriptors to predict the activity of new compounds. tiikmpublishing.com
For antioxidant activity, studies on eugenol analogs have shown that a combination of electronic, hydrophobic, and steric descriptors can predict the half-maximal inhibitory concentration (IC50). tiikmpublishing.comtiikmpublishing.com One study established a QSAR equation based on descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the HOMO-LUMO energy gap, the logarithm of the partition coefficient (log P), and the Balaban index. tiikmpublishing.com Another study focusing on antioxidant activity identified that the net charges of specific carbon and oxygen atoms (qC6, qC7, qO12), HOMO energy, and hydration energy were significant descriptors. walisongo.ac.idwalisongo.ac.id The resulting equation demonstrated a strong correlation between these descriptors and the antioxidant capacity. walisongo.ac.idwalisongo.ac.id
In the context of antimicrobial activity against Streptococcus mutans, a QSAR analysis of eugenol derivatives identified that descriptors such as the net atomic charge on specific carbons (qC8, qC2), polarizability, and the dipole moment (DM) are influential in predicting antibacterial efficacy. unkhair.ac.id
Table 1: Significant Molecular Descriptors in QSAR Models for Eugenol Derivatives
| Biological Activity | Significant Molecular Descriptors |
| Antioxidant | HOMO energy, HOMO-LUMO gap, log P, Balaban index, Net atomic charges (C6, C7, O12), Hydration energy tiikmpublishing.comwalisongo.ac.idwalisongo.ac.idtiikmpublishing.com |
| Antimicrobial | Net atomic charges (C8, C2), Polarizability, Dipole Moment (DM), LUMO energy unkhair.ac.id |
Influence of Electronic and Steric Properties on Biological Activity
The electronic and steric properties of Phenol, dimethoxy(2-propenyl)- and related compounds are critical determinants of their interaction with biological systems. Electronic descriptors like HOMO and LUMO energies are fundamental in these analyses. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. tiikmpublishing.com A smaller HOMO-LUMO energy gap suggests higher reactivity, which is often correlated with greater antioxidant potential as it indicates a greater ease of donating an electron to scavenge free radicals. tiikmpublishing.com
Hydrophobic descriptors, such as log P, describe a compound's solubility and its ability to traverse biological membranes to reach target sites. tiikmpublishing.com Steric descriptors, like the Balaban index and molecular surface area, account for the size and shape of the molecule, which influences how it fits into the active site of a receptor or enzyme. tiikmpublishing.comtiikmpublishing.com For instance, a QSAR study on the antioxidant activity of eugenol derivatives produced the following equation, highlighting the contribution of these properties: Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN tiikmpublishing.com
This demonstrates that a combination of electronic reactivity (HOMO, GAP), hydrophobicity (LOGP), and molecular size/shape (BALABAN) governs the antioxidant activity.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-protein interactions.
Prediction of Binding Affinities with Enzymatic Targets
Molecular docking studies have been employed to predict the binding affinities of eugenol and its derivatives, including Phenol, dimethoxy(2-propenyl)-, with various enzymatic targets. These studies suggest potential therapeutic applications. For example, derivatives of eugenol have been investigated as potential inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. doaj.orgugm.ac.id Docking scores indicated that some derivatives exhibit potent ACE inhibition, comparable to the native ligand, lisinopril. doaj.org
Other enzymatic targets that have been studied include:
Thymidylate Synthase (TS): Eugenol derivatives have been shown to inhibit this enzyme, which is a target in cancer therapy. Docking studies support these findings, showing favorable binding energies. acs.org
Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has been a focus of docking studies with eugenol derivatives. Certain derivatives showed promising inhibitory activity with good binding affinities. ukm.mymdpi.comuminho.pt
Odorant Binding Proteins (OBPs): In the context of insecticidal activity, eugenol derivatives have shown high binding affinity for OBPs. mdpi.comuminho.ptmdpi.com
Table 2: Predicted Binding Affinities of Eugenol Derivatives with Various Enzymatic Targets
| Target Enzyme | Compound Class | Predicted Binding Affinity (Example) | Reference |
| Angiotensin-Converting Enzyme (ACE) | Eugenol derivatives | Comparable to Lisinopril | doaj.org |
| Thymidylate Synthase (TS) | Eugenol-1,3,4-oxadiazole hybrids | IC50 of 0.81 µM for compound 17 | acs.org |
| Acetylcholinesterase (AChE) | Eugenol derivative (compound 9) | IC50 of 5.64 µg/mL | ukm.my |
| Odorant Binding Proteins (OBPs) | Eugenol derivatives | High affinity scores | mdpi.com |
| Estrogen Receptor (ER) | Eugenol analogs | High Docking Score Ligand Efficiency (DSLE) | nih.gov |
Elucidation of Specific Ligand-Receptor Interactions
Beyond predicting binding strength, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. doaj.org
For instance, in the active site of acetylcholinesterase, a potent eugenol derivative was found to form a hydrogen bond with the amino acid residue Tyr124. ukm.my Additionally, π-π stacking interactions with Tyr337 and Tyr341 were observed, which further stabilized the binding. ukm.my In studies with thymidylate synthase, eugenol derivatives were found to interact with key amino acids through hydrogen bonding, arene-cation, and arene-arene interactions. acs.org Similarly, docking of eugenol derivatives into the estrogen receptor revealed key interactions within the binding pocket, suggesting their potential as ER antagonists. nih.gov The ability to identify these specific interactions is crucial for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like Phenol, dimethoxy(2-propenyl)-. researcher.lifeijpronline.comijsrst.comresearchgate.net These calculations are used to determine various molecular properties that are not easily accessible through experimental methods.
Theoretical quantum chemical calculations for eugenol, the parent compound of Phenol, dimethoxy(2-propenyl)-, have been performed using the DFT/B3LYP method with a 6-311G(d,p) basis set. researcher.lifeijsrst.comresearchgate.net These studies compute a range of electronic properties, including:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of these orbitals and their gap (ΔE) are crucial for predicting a molecule's reactivity and kinetic stability. researcher.life
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are prone to interaction with other molecules. researcher.lifeijsrst.com
Polarizability (α): This describes the molecule's ability to form an induced dipole moment in the presence of an external electric field, which is relevant for understanding its response to the environment within a biological receptor. ijpronline.com
DFT calculations have suggested that eugenol possesses greater polarizability compared to similar phenols like carvacrol, indicating a more dynamic response to external perturbations and providing insight into its interactions with different receptors. ijpronline.com Furthermore, these calculations help in understanding the distribution of charge across the molecule, highlighting reactive sites. ijpronline.com
Table 3: Key Electronic Properties of Eugenol from Quantum Chemical Calculations
| Property | Method | Significance | Reference |
| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | Predicts chemical reactivity and stability | researcher.life |
| Dipole Moment | DFT/B3LYP/6-311G(d,p) | Indicates molecular polarity | researcher.lifeijsrst.com |
| Polarizability | DFT(B3LYP)/6-31+G(d,p) | Describes response to external electric fields | ijpronline.com |
| Molecular Electrostatic Potential | DFT/B3LYP/6-311G(d,p) | Identifies sites for intermolecular interactions | researcher.lifeijsrst.com |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
Determination of Ionization Potential and Chemical Hardness
The ionization potential and chemical hardness are key quantum chemical descriptors that provide further understanding of a molecule's reactivity. The ionization potential (I) is the energy required to remove an electron from a molecule and is directly related to the HOMO energy (I ≈ -EHOMO). A lower ionization potential signifies that the molecule can be more easily oxidized.
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the ionization potential (I) and the electron affinity (A) using the formula: η = (I - A) / 2. Electron affinity (A) is the energy released when an electron is added to a molecule and is related to the LUMO energy (A ≈ -ELUMO).
Specific experimentally or computationally determined values for the ionization potential and chemical hardness of "Phenol, 2,6-dimethoxy-4-(2-propenyl)-" could not be located in the surveyed literature. Theoretical studies on similar phenolic compounds suggest that the presence of electron-donating substituents, like the two methoxy (B1213986) groups in this molecule, tends to decrease the ionization potential, thereby increasing its antioxidant potential.
| Parameter | Symbol | Value |
| Ionization Potential | I | Data not available |
| Chemical Hardness | η | Data not available |
Advanced Analytical Methodologies for Characterization of Phenol, Dimethoxy 2 Propenyl
Chromatographic Separation and Mass Spectrometric Identification
Chromatography coupled with mass spectrometry is the cornerstone for the detection and identification of Phenol (B47542), dimethoxy(2-propenyl)-. This combination allows for the separation of the compound from a complex sample, followed by its identification based on its mass-to-charge ratio and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for profiling and quantifying Phenol, dimethoxy(2-propenyl)- in volatile samples such as essential oils and pyrolysates from biomass. scientific.netsysrevpharm.org In this method, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The identification is typically confirmed by comparing the obtained mass spectrum with established libraries, such as the NIST library. sysrevpharm.orgnih.gov
The compound has been identified in various natural sources using GC-MS. For instance, analysis of the ethanolic petiole extract of Alocasia longiloba Miq detected its presence. semanticscholar.org Similarly, it was identified in the acetone (B3395972) extractives of Cinnamomum camphora root wood, constituting 1.125% of the 550°C pyrolysate. scientific.net In a study of Paropsia brazzeana root bark, Phenol, 2,6-dimethoxy-4-(2-propenyl)- was identified at a retention time of 14.204 minutes using a system equipped with a Scion-5MS capillary column, with helium as the carrier gas. sysrevpharm.org It has also been found in fractions from the orchid Dendrobium amoenum and as a breakdown product of Eucalyptus lignin (B12514952). rsc.orgnih.gov
Table 1: GC-MS Identification of Phenol, dimethoxy(2-propenyl)- in Various Sources
| Source Material | Analytical Method | Retention Time (min) | Relative Abundance (%) | Reference |
| Paropsia brazzeana (Root Bark) | GC-MS | 14.204 | Not Specified | sysrevpharm.org |
| Dendrobium amoenum (Protocorm) | GC-MS | 7.949 | 0.87 | nih.gov |
| Cinnamomum camphora (Root Wood) | Py-GC/MS | Not Specified | 1.125 | scientific.net |
| Eucalyptus (Lignin) | Py-GC/MS | 16.43 | 2.45 | rsc.org |
For unambiguous confirmation of a compound's elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable. Unlike standard MS, HRMS provides highly accurate mass measurements, which allows for the determination of a precise molecular formula. mdpi.comsemanticscholar.org This technique is crucial in differentiating between isomers and confirming the identity of novel or synthesized derivatives. scielo.br
In studies involving derivatives of the closely related compound eugenol (B1671780), HRMS was used to confirm the structures of all synthesized compounds. mdpi.comsemanticscholar.org Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a heated electrospray ionization (ESI) source are often employed. nih.gov The parameters, including the column type (e.g., Luna Omega C18), solvent gradients (e.g., water and methanol (B129727) with formic acid), and source settings (e.g., heater temperature, gas flow rates, spray voltage), are optimized to achieve clear and precise mass spectra, validating the expected molecular formulas. nih.gov
Spectroscopic Techniques for Structural Elucidation (e.g., NMR spectroscopy for lignin derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including Phenol, dimethoxy(2-propenyl)- and other lignin derivatives. rsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com For Phenol, dimethoxy(2-propenyl)-, specific signals in the ¹H NMR spectrum correspond to the protons of the allyl group, the methoxy (B1213986) groups, and the aromatic ring. nih.gov Similarly, the ¹³C NMR spectrum shows distinct peaks for the carbons in these functional groups. nih.gov This detailed structural information is critical for confirming the identity and purity of the compound. mdpi.comsemanticscholar.org
Table 2: NMR Spectroscopic Data for Phenol, dimethoxy(2-propenyl)-
| Spectrum | Instrument | Solvent | Frequency | Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | JEOL | CDCl₃ | 400 MHz | 6.41 (s, 2H, Ar-H), 5.97 (m, 1H, -CH=CH₂), 5.38 (s, 1H, Ar-OH), 5.05-5.11 (m, 2H, -CH=CH₂), 3.87 (s, 6H, -OCH₃), 3.32 (d, 2H, Ar-CH₂) | nih.gov |
| ¹³C NMR | JEOL | CDCl₃ | 100.40 MHz | 147.04 (C-O), 137.62 (-CH=), 133.10 (C-OH), 131.11 (C-C), 115.72 (=CH₂), 105.25 (Ar C-H), 56.29 (-OCH₃), 40.34 (-CH₂) | nih.gov |
Applications in Biochemical Assays as a Substrate or Marker Compound
Phenol, dimethoxy(2-propenyl)- and its structural analogs are utilized in various biochemical assays, serving either as a substrate for enzymatic reactions or as a marker for specific biological activities. The closely related compound 2,6-dimethoxyphenol (B48157) is widely used as a standard substrate to measure the activity of laccase, an enzyme that oxidizes phenolic compounds. researchgate.net In such assays, the rate of oxidation of the substrate, often monitored spectrophotometrically, is a direct measure of enzyme activity. researchgate.net Furthermore, the product of such an enzymatic reaction, a dimer of 2,6-dimethoxyphenol, was subsequently evaluated in antioxidant assays (DPPH and FRAP), demonstrating how a substrate can be used to generate a bioactive marker compound. researchgate.net
Derivatives of the parent compound eugenol, which shares the same core structure, have been extensively used in biochemical and functional assays. For example, eugenol derivatives have been screened for their ability to inhibit specific enzymes, such as sterol 14α-demethylase (CYP51) from the fungus Colletotrichum gloeosporioides, to identify potential new antifungal agents. nih.gov Other derivatives have been evaluated in protein binding studies, such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays, to screen for agonists of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net Additionally, these compounds have been used in assays to probe the mechanisms of antiparasitic action, for instance, by examining their interaction with the Na+/K+-ATPase pump in Schistosoma mansoni. nih.gov
Q & A
Basic Research Questions
Q. How is Phenol, 2,6-dimethoxy-4-(2-propenyl)- identified and quantified in plant extracts?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method. Key parameters include retention time (e.g., 15.534 min in coconut shell pyrolytic oil) and relative area percentage (1.599% in pyrolytic oil) for quantification . Comparative analysis with reference spectra from the NIST Chemistry WebBook ensures identification accuracy . Internal standards (e.g., eugenol) are used to validate quantification, as described in assay protocols .
Q. What biological activities are associated with Phenol, 2,6-dimethoxy-4-(2-propenyl)-?
- Methodological Answer : The compound exhibits antimicrobial and antifungal properties due to synergistic interactions with other phenolic derivatives (e.g., eugenol) in plant extracts . Computational studies suggest potential agonistic effects on insulin receptor proteins, requiring in vitro validation via molecular docking and GLUT4 binding assays .
Advanced Research Questions
Q. How can synthesis of Phenol, 2,6-dimethoxy-4-(2-propenyl)- be optimized for high purity?
- Methodological Answer : Condensation reactions involving phenolic precursors (e.g., 3,4-dimethoxyphenyl groups) under controlled conditions yield higher purity. Purification via recrystallization or column chromatography is critical, as demonstrated in tetrahydroisoquinoline synthesis . Natural occurrence in garlic and Syzygium aromaticum extracts suggests biomimetic synthesis routes .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Methodological Answer : Co-elution with structurally similar compounds (e.g., eugenol derivatives) in GC-MS requires optimized column selection (e.g., polar stationary phases) and cross-validation using HPLC or NMR . Discrepancies in reported percentages (e.g., 4.17% vs. 1.599% in different matrices) highlight matrix-dependent extraction efficiency .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Degradation pathways (e.g., oxidation of the propenyl group) necessitate storage in sealed containers at cool temperatures (<20°C). Stability studies using accelerated aging (e.g., 40°C/75% RH) and periodic GC-MS analysis are recommended .
Experimental Design & Safety
Q. What safety protocols are essential for handling Phenol, 2,6-dimethoxy-4-(2-propenyl)- in laboratories?
- Methodological Answer : Use chemical-resistant gloves (nitrile), respiratory protection (N95 masks for aerosols), and fume hoods to minimize inhalation risks . First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation for ingestion .
Q. How can researchers design experiments to assess synergistic antimicrobial effects?
- Methodological Answer : Fractional Inhibitory Concentration (FIC) assays with combinations of phenolic compounds (e.g., eugenol, β-caryophyllene) are recommended. GC-MS-guided fractionation of Syzygium aromaticum extracts provides a model for isolating synergistic mixtures .
Data Contradictions & Resolution
Q. Why do reported concentrations of this compound vary across studies?
- Methodological Answer : Variability arises from extraction methods (e.g., DCM-MeOH vs. ethanol), plant source differences, and GC-MS calibration protocols. Standardizing extraction solvents (e.g., 70% ethanol for polar compounds) and internal controls (e.g., methyl paraben) reduces discrepancies .
Tables for Reference
| GC-MS Parameters (Coconut Shell Pyrolytic Oil) |
|---|
| Retention Time (min) |
| Compound Name |
| Area % |
| Synergistic Compounds in Syzygium aromaticum Extract |
|---|
| Eugenol |
| β-Caryophyllene |
| Phenol, 2-methoxy-3-(2-propenyl)- |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
